Cas no 1286698-14-3 (4-amino-5-4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl-N-methyl-1,2-thiazole-3-carboxamide)

4-Amino-5-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide is a structurally complex heterocyclic compound featuring a thiazole core functionalized with an amide and a substituted piperazine moiety. Its design incorporates a chloro-methylphenyl group, enhancing its potential for targeted interactions in medicinal chemistry applications. The compound’s rigid scaffold and multiple functional groups make it a promising intermediate for drug discovery, particularly in modulating receptor or enzyme activity. Its synthetic versatility allows for further derivatization, enabling exploration of structure-activity relationships. The presence of both hydrogen bond donors and acceptors suggests potential bioavailability, while the chloro-substituted aromatic ring may contribute to lipophilicity and binding affinity. This compound is suited for research in developing pharmacologically active agents.
4-amino-5-4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl-N-methyl-1,2-thiazole-3-carboxamide structure
1286698-14-3 structure
Product Name:4-amino-5-4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl-N-methyl-1,2-thiazole-3-carboxamide
CAS No:1286698-14-3
MF:C17H20ClN5O2S
MW:393.891000747681
CID:6421010
PubChem ID:52905801
Update Time:2025-10-13

4-amino-5-4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl-N-methyl-1,2-thiazole-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 4-amino-5-4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl-N-methyl-1,2-thiazole-3-carboxamide
    • 1286698-14-3
    • CHEMBL4899291
    • F3407-4452
    • 4-amino-5-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide
    • AKOS024486318
    • 4-amino-5-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-N-methylisothiazole-3-carboxamide
    • Inchi: 1S/C17H20ClN5O2S/c1-10-3-4-11(18)9-12(10)22-5-7-23(8-6-22)17(25)15-13(19)14(21-26-15)16(24)20-2/h3-4,9H,5-8,19H2,1-2H3,(H,20,24)
    • InChI Key: RVOYZXRZBJTRQX-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(C)=C(C=1)N1CCN(C(C2=C(C(C(NC)=O)=NS2)N)=O)CC1

Computed Properties

  • Exact Mass: 393.1026238g/mol
  • Monoisotopic Mass: 393.1026238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 531
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 120Ų

4-amino-5-4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl-N-methyl-1,2-thiazole-3-carboxamide Pricemore >>

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Additional information on 4-amino-5-4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl-N-methyl-1,2-thiazole-3-carboxamide

Professional Introduction to 4-amino-5-4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl-N-methyl-1,2-thiazole-3-carboxamide (CAS No. 1286698-14-3)

4-amino-5-4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl-N-methyl-1,2-thiazole-3-carboxamide is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1286698-14-3, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The intricate structure of this compound, featuring a combination of aromatic rings, heterocyclic moieties, and functional groups, contributes to its unique pharmacological properties.

The molecular framework of 4-amino-5-4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl-N-methyl-1,2-thiazole-3-carboxamide includes a piperazine ring substituted with an amino group at the 4-position, a carbonyl group linked to a methylated piperazine moiety, and a thiazole ring connected via a carboxamide bond. This structural complexity suggests potential interactions with various biological targets, which has been a driving force for its investigation in drug discovery programs. The presence of the 5-chloro-2-methylphenyl group further enhances its molecular diversity, enabling tailored modifications for optimizing biological activity.

In recent years, there has been growing interest in the development of novel therapeutic agents that target central nervous system (CNS) disorders. The piperazine scaffold is particularly relevant in this context, as it is a common structural motif found in many psychoactive drugs. Studies have shown that compounds containing piperazine derivatives exhibit potential effects on neurotransmitter systems, including dopamine and serotonin pathways. The specific arrangement of functional groups in 4-amino-5-4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl-N-methyl-1,2-thiazole-3-carboxamide may contribute to its ability to modulate these systems, making it a valuable candidate for further exploration.

The thiazole ring is another key feature of this compound that warrants attention. Thiazole derivatives are well-known for their broad spectrum of biological activities, ranging from antimicrobial to anti-inflammatory properties. The incorporation of a thiazole moiety into the molecular structure of 4-amino-5-4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl-N-methyl-1,2-thiazole-3-carboxamide may enhance its pharmacological profile by providing additional interactions with biological targets. This has led to numerous studies investigating the potential therapeutic applications of thiazole-based compounds in various diseases.

Recent advancements in computational chemistry and molecular modeling have facilitated the rapid screening of large libraries of compounds for their potential biological activity. These computational tools have been instrumental in predicting the binding modes and interactions of 4-amino-5-4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl-N-methyl-1,2-thiazole-3-carboxamide with target proteins. Such insights have guided the design of more potent and selective derivatives, accelerating the drug discovery process. The integration of experimental data with computational predictions has provided a comprehensive understanding of the pharmacological properties of this compound.

In vitro studies have begun to unravel the mechanism of action of 4-amino-5-4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl-N-methyl-1,2-thiazole-3-carboxamide. Initial findings suggest that it may interact with enzymes and receptors involved in neurotransmitter metabolism and signaling. For instance, its ability to modulate dopamine reuptake or serotonin release could have implications for treating conditions such as depression or schizophrenia. These preliminary results are encouraging and warrant further investigation to validate these hypotheses.

The synthesis of 4-amino-5-4-(5-chloro-octyl)-N-methylthiazolium chloride-derived compounds has also been explored as part of broader research efforts aimed at developing novel bioactive molecules. While not directly related to the CAS number provided, these studies highlight the importance of functional group modifications in optimizing pharmacological properties. The lessons learned from these synthetic approaches can be applied to the development strategies for other complex molecules like 4-amino-octyl-pyridine, which share structural similarities with our target compound.

The pharmaceutical industry continues to invest heavily in research aimed at identifying new therapeutic agents with improved efficacy and safety profiles. Compounds like 4-amino-octyl-pyridine, which exhibit multiple points of interaction with biological targets, are particularly attractive for drug development. The multifaceted nature of this compound’s pharmacology suggests that it may offer therapeutic benefits across several disease indications.

In conclusion, 4-amino-octyl-pyridine represents an intriguing molecule with significant potential in pharmaceutical applications. Its complex structure and diverse functional groups make it a valuable candidate for further exploration in drug discovery programs. As research continues to uncover new insights into its pharmacological properties, this compound is poised to play an important role in the development of novel therapeutic agents for various diseases.

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